![molecular formula C19H19NO3S B12342485 (Z)-ethyl 2-(3-phenylacrylamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B12342485.png)
(Z)-ethyl 2-(3-phenylacrylamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-[(2Z)-3-phenylprop-2-enamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(2Z)-3-phenylprop-2-enamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate can be achieved through a multi-step process involving the following key steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Ethyl 2-[(2Z)-3-phenylprop-2-enamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The enamido group can be reduced to form an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine, chlorine, or nitrating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
Medicinal Chemistry: Due to its structural complexity, it can be studied for its potential as a drug candidate for various diseases, including cancer and infectious diseases.
Materials Science: Thiophene derivatives are known for their electronic properties and can be used in the development of organic semiconductors and conductive polymers.
Organic Synthesis: This compound can serve as an intermediate in the synthesis of more complex molecules.
作用機序
The mechanism of action of ethyl 2-[(2Z)-3-phenylprop-2-enamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
Ethyl 3-aminobenzo[b]thiophene-2-carboxylate:
Ethyl 2-amino-benzo[b]thiophene-3-carboxylate: Known for its use in the synthesis of fluorescent sensors.
Uniqueness
Ethyl 2-[(2Z)-3-phenylprop-2-enamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is unique due to its specific structural features, including the enamido group and the cyclopenta[b]thiophene ring system. These features may confer unique biological activities and chemical reactivity compared to other thiophene derivatives.
特性
分子式 |
C19H19NO3S |
|---|---|
分子量 |
341.4 g/mol |
IUPAC名 |
ethyl 2-[[(Z)-3-phenylprop-2-enoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C19H19NO3S/c1-2-23-19(22)17-14-9-6-10-15(14)24-18(17)20-16(21)12-11-13-7-4-3-5-8-13/h3-5,7-8,11-12H,2,6,9-10H2,1H3,(H,20,21)/b12-11- |
InChIキー |
UHZUTZAYEOUVEA-QXMHVHEDSA-N |
異性体SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)/C=C\C3=CC=CC=C3 |
正規SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C=CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


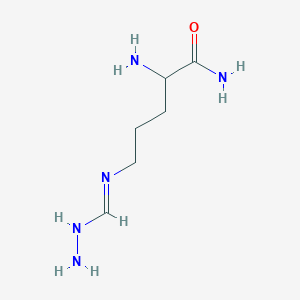

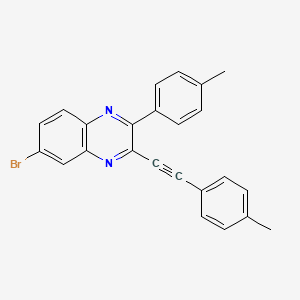
![Methyl 2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12342419.png)

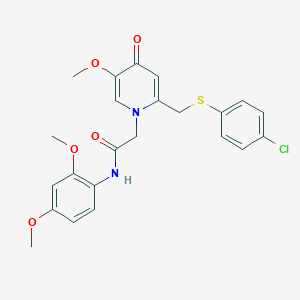

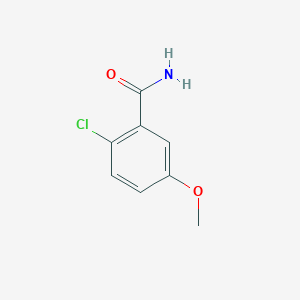

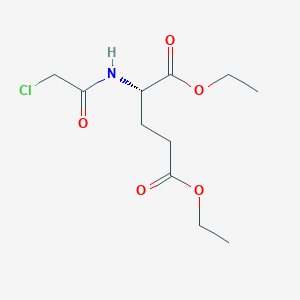
![Methyl 5-ethyl-2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]thiophene-3-carboxylate](/img/structure/B12342465.png)
![ethyl 2-{2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamido}benzoate](/img/structure/B12342475.png)
![8-phenyl-7,10-diazoniatricyclo[8.4.0.02,7]tetradeca-1(14),2,4,6,8,10,12-heptaene;dibromide](/img/structure/B12342477.png)

